molecular formula C13H12S2 B14693062 Disulfide, 4-methylphenyl phenyl CAS No. 29627-34-7

Disulfide, 4-methylphenyl phenyl

Cat. No.: B14693062
CAS No.: 29627-34-7
M. Wt: 232.4 g/mol
InChI Key: LZJJAJHNIUBUFA-UHFFFAOYSA-N
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Description

Disulfide, 4-methylphenyl phenyl (CAS: Not explicitly provided in evidence) is an unsymmetrical aromatic disulfide characterized by two distinct aryl substituents: a 4-methylphenyl group (para-tolyl) and a phenyl group connected via a disulfide (–S–S–) bridge. Structurally, it differs from symmetric disulfides (e.g., diphenyl disulfide or bis(4-methylphenyl) disulfide) due to its asymmetry, which influences its physicochemical properties and reactivity.

Properties

IUPAC Name

1-methyl-4-(phenyldisulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12S2/c1-11-7-9-13(10-8-11)15-14-12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJJAJHNIUBUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453072
Record name Disulfide, 4-methylphenyl phenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29627-34-7
Record name Disulfide, 4-methylphenyl phenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiosulfonate-Thiol Exchange Reaction

The thiosulfonate-mediated exchange reaction represents a solvent-free, high-yield approach to synthesizing unsymmetrical disulfides. As demonstrated by recent research, this method involves two sequential steps: (1) preparation of a phenyl thiosulfonate intermediate and (2) its reaction with 4-methylbenzenethiol (p-toluenethiol).

In the first step, diphenyl disulfide undergoes oxidative transformation using sodium benzenesulfinate and iodine in dichloromethane at 30°C for 24 hours, yielding phenyl benzenethiosulfonate (PhSO₂SPh). Subsequent grinding of this thiosulfonate with p-toluenethiol and 4-chloroaniline (as a base) under solvent-free conditions facilitates nucleophilic displacement, producing 4-methylphenyl phenyl disulfide in 82% yield. Key advantages include minimal solvent usage, short reaction times (≤1 minute of grinding), and compatibility with diverse thiol substrates.

Reaction Conditions and Yields

Parameter Value/Detail
Thiosulfonate precursor Phenyl benzenethiosulfonate (PhSO₂SPh)
Thiol reagent 4-Methylbenzenethiol (p-toluenethiol)
Base 4-Chloroaniline
Reaction time 1 minute (grinding)
Yield 82%
Purity ≥95% (by NMR and chromatography)

Nuclear magnetic resonance (NMR) analysis confirms the product’s structure, with distinct signals for the methyl group (δ 2.35 ppm, singlet) and aromatic protons (δ 7.15–7.45 ppm, multiplet).

Although yield data for this specific reaction are unavailable in the cited sources, analogous sulfenyl chloride-thiol couplings typically achieve 70–85% efficiency.

Photocatalytic Radical Cross-Coupling

Emerging methodologies employ photoredox catalysis to assemble unsymmetrical disulfides from thiol precursors. A Beilstein study demonstrated the use of iridium-based photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆) under blue light to facilitate radical-mediated S–S bond formation. While the cited work focuses on methoxy-substituted derivatives, the protocol is adaptable to 4-methylphenyl phenyl disulfide.

General Procedure

  • Radical Generation : Photoexcitation of the iridium catalyst oxidizes a thiol (e.g., benzenethiol) to a thiyl radical.
  • Cross-Coupling : The thiyl radical reacts with a second thiol (e.g., p-toluenethiol), forming the unsymmetrical disulfide via radical recombination.

This method offers excellent regioselectivity and avoids stoichiometric oxidants, though yields and scalability remain under investigation.

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

Method Yield Temperature Solvent Use Scalability Environmental Impact
Thiosulfonate-Thiol 82% Ambient None High Low (solvent-free)
Sulfenyl Chloride ~75%* 0–25°C Moderate Moderate Moderate (Cl₂ use)
Photocatalytic N/A Ambient Low Developing Low (no harsh reagents)

*Estimated based on analogous reactions.

The thiosulfonate-thiol exchange excels in green chemistry metrics, while the sulfenyl chloride route offers established scalability. Photocatalysis, though nascent, holds promise for sustainable synthesis.

Recent Advances and Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

Disulfide, 4-methylphenyl phenyl, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disulfide, 4-methylphenyl phenyl, has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of disulfide, 4-methylphenyl phenyl, involves the reversible cleavage and formation of the disulfide bond. This process is mediated by redox reactions, where the disulfide bond can be reduced to thiols or oxidized to higher oxidation states. The disulfide exchange reaction is a key pathway, allowing the compound to participate in dynamic covalent chemistry and self-healing processes .

Comparison with Similar Compounds

Structural and Physical Properties

Key structural differences between disulfide, 4-methylphenyl phenyl and related compounds are summarized below:

Compound Symmetry Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound Unsymmetrical C₁₃H₁₂S₂ ~232.3 (estimated) 4-methylphenyl, phenyl
Diphenyl disulfide Symmetrical C₁₂H₁₀S₂ 218.3 Phenyl, phenyl
Bis(4-methylphenyl) disulfide Symmetrical C₁₄H₁₄S₂ 254.4 4-methylphenyl, 4-methylphenyl
4-Methylphenyl 2-nitrophenyl disulfide Unsymmetrical C₁₃H₁₁NO₂S₂ 301.4 4-methylphenyl, 2-nitrophenyl

Key Observations :

  • Symmetry Effects : Symmetric disulfides (e.g., diphenyl disulfide) exhibit higher crystallinity and thermal stability compared to unsymmetrical analogs due to uniform molecular packing .
  • Substituent Influence: The electron-donating 4-methyl group in this compound enhances solubility in nonpolar solvents compared to nitro-substituted analogs (e.g., 4-methylphenyl 2-nitrophenyl disulfide), where the electron-withdrawing nitro group reduces solubility .
Reactivity and Stability
  • Disproportionation : Unsymmetrical disulfides, including this compound, undergo disproportionation in solution, forming symmetric disulfides (e.g., bis(4-methylphenyl) disulfide and diphenyl disulfide). This reaction is absent in symmetric analogs. Evidence from ¹³C NMR studies shows that unsymmetrical disulfides like 2d (similar to the target compound) gradually equilibrate in CDCl₃ at 25°C over 32 days .
  • Thermal Stability : Symmetric disulfides (e.g., bis(4-methylphenyl) disulfide) exhibit higher thermal stability due to reduced steric strain and stronger intermolecular interactions .

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